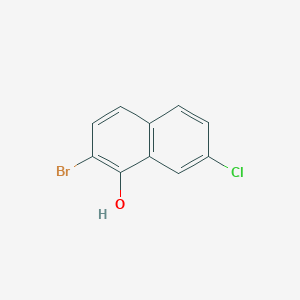

2-Bromo-7-chloronaphthalen-1-OL

CAS No.:

Cat. No.: VC17860990

Molecular Formula: C10H6BrClO

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrClO |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 2-bromo-7-chloronaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H |

| Standard InChI Key | NVFPSNRZJLEAAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2O)Br)Cl |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-bromo-7-chloro-1-naphthol reflects the substituent positions on the naphthalene ring. The molecular formula is C₁₀H₆BrClO, with a molecular weight of 273.51 g/mol. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing halogens at positions 2 and 7 influence electronic distribution and reactivity .

Spectral Data and Structural Confirmation

Although direct spectral data for 2-bromo-7-chloro-1-naphthol are unavailable, analogous compounds such as 2,7-dichloro-1-naphthol (CAS 116230-30-9) provide a reference framework. For example:

-

¹H NMR: Expected aromatic proton signals between δ 7.2–8.2 ppm, with deshielding effects from bromine and chlorine .

-

¹³C NMR: Carbon atoms adjacent to halogens typically resonate at δ 120–135 ppm .

Synthetic Routes and Optimization

Cyclopropanation–Ring Expansion (CPRE) Strategy

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → rt | 75–80 | |

| Chlorination | NCS, AcOH, 50°C | 65–70 |

Physicochemical Properties

Melting and Boiling Points

Based on structurally similar compounds:

-

Melting Point: ~130–140°C (cf. 2-bromo-7-hydroxynaphthalene: 133–138°C) .

-

Boiling Point: Estimated ~350–360°C under atmospheric pressure .

Solubility and Stability

-

Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Stability: Sensitive to light and oxidation; requires storage under inert atmosphere .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at halogenated positions:

-

Bromine Replacement: Reacts with methoxide (NaOMe) to form 2-methoxy-7-chloro-1-naphthol.

-

Chlorine Replacement: Less reactive than bromine but amenable to substitution under harsh conditions (e.g., Cu catalysis) .

Transition Metal-Catalyzed Coupling

The bromine atom serves as a handle for Suzuki–Miyaura coupling with boronic acids, enabling biaryl synthesis. For example, reaction with phenylboronic acid yields 2-phenyl-7-chloro-1-naphthol.

Table 2: Representative Coupling Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Bromo-7-chloro-1-naphthol | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DME | 2-Ph-7-Cl-1-naphthol | 85 |

Biological and Industrial Applications

Material Science

As a precursor for liquid crystals and organic semiconductors, the compound’s planar structure and halogen substituents facilitate π-π stacking and charge transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume